Unveiling the Electronic Landscape: A Technical Guide to Di-halogenated Pyrazolo[1,5-a]pyrimidines
Unveiling the Electronic Landscape: A Technical Guide to Di-halogenated Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Influence of Halogenation
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an attractive framework for the development of a wide range of biologically active compounds, including potent kinase inhibitors for cancer therapy.[2] The electronic properties of this core are pivotal to its function, governing molecular interactions, reactivity, and photophysical behavior.
Di-halogenation of the pyrazolo[1,5-a]pyrimidine core offers a powerful strategy for fine-tuning these electronic properties. The introduction of two halogen atoms can significantly modulate the electron density distribution, frontier molecular orbital (FMO) energies, and overall reactivity of the molecule. This guide provides an in-depth exploration of the electronic properties of di-halogenated pyrazolo[1,5-a]pyrimidines, offering insights into their synthesis, characterization, and the structure-property relationships that govern their behavior.
Theoretical Framework: Understanding the Electronic Properties
The electronic behavior of di-halogenated pyrazolo[1,5-a]pyrimidines is primarily dictated by the arrangement and energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
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HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.
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LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater ease of electron acceptance.
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HOMO-LUMO Gap (Energy Gap): The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and stability. A smaller energy gap generally corresponds to higher reactivity and a red-shift in the absorption spectrum.
Halogen atoms influence these electronic parameters through a combination of inductive and resonance effects. Their high electronegativity leads to an inductive electron-withdrawing effect, which can lower both the HOMO and LUMO energy levels. The extent of this effect depends on the specific halogen, with fluorine being the most electronegative.
Synthesis of Di-halogenated Pyrazolo[1,5-a]pyrimidines
The synthesis of di-halogenated pyrazolo[1,5-a]pyrimidines can be achieved through various synthetic routes. A common strategy involves the chlorination of a dihydroxy-pyrazolo[1,5-a]pyrimidine precursor.
Experimental Protocol: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine[2]
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Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base, such as sodium ethanolate.
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Step 2: Chlorination. The resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is then subjected to a chlorination reaction using a reagent like phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[3]
Another example is the synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, which involves the bromination of 5-chloro-pyrazolo[1,5-a]pyrimidine.[4]
Experimental Protocol: Synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine[4]
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A stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine solution in glacial acetic acid is treated with bromine dropwise at room temperature.
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After continued stirring, the precipitate is collected by filtration.
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The residue is suspended in water and neutralized with concentrated ammonia to yield the crude product.
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The crude product is then purified to give 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.[4]
Characterization of Electronic Properties
A combination of electrochemical and spectroscopic techniques, complemented by computational methods, is employed to elucidate the electronic properties of these compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Protocol: Determination of HOMO/LUMO Energies by CV
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The di-halogenated pyrazolo[1,5-a]pyrimidine derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
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A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
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The potential is swept, and the resulting current is measured.
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The oxidation and reduction potentials are determined from the voltammogram.
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The HOMO and LUMO energy levels are then calculated using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Vis Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.
Computational Methods: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are a valuable tool for predicting and understanding the electronic properties of molecules. These calculations can provide insights into:
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Optimized molecular geometries.
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HOMO and LUMO energy levels and their spatial distribution.
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HOMO-LUMO energy gaps.
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Electron density distribution and electrostatic potential maps.
Computational Protocol: DFT Calculations
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The geometry of the di-halogenated pyrazolo[1,5-a]pyrimidine molecule is optimized using a specific functional and basis set (e.g., B3LYP/6-31G*).
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Frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum.
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Single-point energy calculations are then carried out to determine the HOMO and LUMO energies.
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The results are visualized to analyze the distribution of the frontier molecular orbitals and the electrostatic potential.
Electronic Properties of Specific Di-halogenated Pyrazolo[1,5-a]pyrimidines
For instance, a study on pyrazolo[1,5-a]pyrimidine-based fluorophores investigated a derivative with a 2,4-dichlorophenyl substituent at the 7-position.[5] Although detailed electronic data for this specific compound was not the primary focus, the study highlighted the influence of electron-withdrawing groups on the electronic structure, which is consistent with the expected effects of di-halogenation.[5]
Another study on the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine provides a key di-halogenated scaffold, though a detailed analysis of its electronic properties was not presented.[3] Similarly, the synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine has been reported, offering another example of a di-halogenated derivative.[4]
The following table summarizes representative, albeit not directly comparable, data for pyrazolo[1,5-a]pyrimidine derivatives to illustrate the typical range of electronic properties.
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| PY1 | Donor-π-Acceptor at position 3 | -5.11 | -2.86 | 2.25 | [1] |
| PY2 | Donor-π-Acceptor at position 5 | -5.07 | -2.74 | 2.33 | [1] |
| PY3 | Donor-π-Acceptor at position 7 | -5.00 | -2.60 | 2.40 | [1] |
Note: The compounds in this table are not di-halogenated but are included to provide context on the electronic properties of functionalized pyrazolo[1,5-a]pyrimidines.
Structure-Property Relationships and Applications
The introduction of two halogen atoms onto the pyrazolo[1,5-a]pyrimidine core significantly influences its electronic properties, which in turn dictates its potential applications.
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Modulation of Reactivity: The electron-withdrawing nature of halogens can decrease the electron density of the heterocyclic system, making it more susceptible to nucleophilic attack. This is a key consideration in the design of synthetic routes and in understanding the metabolic stability of drug candidates.
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Tuning of Energy Levels for Organic Electronics: By carefully selecting the type and position of the halogen atoms, the HOMO and LUMO energy levels can be precisely tuned. This is crucial for designing materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge injection and transport are required.
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Enhancement of Biological Activity: The electronic modifications induced by di-halogenation can lead to enhanced binding affinity to biological targets. The altered electrostatic potential can influence non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor interactions.
Visualizing the Concepts
Molecular Orbital Diagram
Caption: Frontier Molecular Orbital Energy Level Diagram.
Experimental Workflow: Cyclic Voltammetry
Caption: Workflow for Determining HOMO/LUMO Energies using Cyclic Voltammetry.
Conclusion and Future Directions
The di-halogenation of the pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the rational design of novel molecules with tailored electronic properties. While this guide has outlined the fundamental principles and methodologies for understanding these properties, further systematic studies are needed. A comprehensive investigation of a homologous series of di-halogenated (di-fluoro, di-chloro, di-bromo, and di-iodo) pyrazolo[1,5-a]pyrimidines, with consistent substitution patterns, would provide invaluable data for establishing precise structure-property relationships. Such studies, combining experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with high-level DFT calculations, will undoubtedly accelerate the development of new therapeutic agents and advanced materials based on this remarkable heterocyclic core.
References
-
D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position. Molecules. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals (Basel). [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]
-
UV–Vis absorption spectra of the prepared compounds. ResearchGate. [Link]
-
3,5-dichloropyrazolo[1,5-a]pyrimidine. Navya – Chem Pharma Llc. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]
-
Synthesis of pyrazolo[1,5-a][1][6][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Royal Society of Chemistry. [Link]
-
Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. Journal of Medicinal Chemistry. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]
-
(PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry. [Link]
-
structure, electronic and vibrational study of 7-methyl-2,3-dihydro-(1,3) thiazolo(3,2-a)pyrimidin-5-one by using density functional theory. Semantic Scholar. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
